molecular formula C9H18N2O2 B6246554 2,2,6,6-tetramethylmorpholine-4-carboxamide CAS No. 1593440-68-6

2,2,6,6-tetramethylmorpholine-4-carboxamide

Cat. No. B6246554
CAS RN: 1593440-68-6
M. Wt: 186.3
InChI Key:
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Description

2,2,6,6-tetramethylmorpholine-4-carboxamide (TMC) is a heterocyclic amine compound with a variety of applications in organic synthesis and research. TMC is a versatile reagent used in the synthesis of a wide range of compounds, and its unique structure and properties make it highly useful for a variety of applications. In particular, TMC has been used in the synthesis of peptide and peptidomimetic compounds, as well as in the synthesis of heterocyclic compounds and other organic molecules. Additionally, TMC has been used in the study of biochemical and physiological effects, as well as in laboratory experiments.

Mechanism of Action

2,2,6,6-tetramethylmorpholine-4-carboxamide has been used in a variety of scientific research applications, including in peptide and peptidomimetic synthesis, heterocyclic synthesis, and in the study of biochemical and physiological effects. In peptide and peptidomimetic synthesis, 2,2,6,6-tetramethylmorpholine-4-carboxamide acts as a coupling agent, allowing for the synthesis of peptides and peptidomimetic compounds. In the synthesis of heterocyclic compounds, 2,2,6,6-tetramethylmorpholine-4-carboxamide acts as a nucleophile, attacking the carbonyl carbon of an acid to form a new bond. Additionally, 2,2,6,6-tetramethylmorpholine-4-carboxamide can act as a catalyst in the synthesis of other organic molecules.
Biochemical and Physiological Effects
2,2,6,6-tetramethylmorpholine-4-carboxamide has been used in a variety of scientific research applications, including in the study of biochemical and physiological effects. In particular, 2,2,6,6-tetramethylmorpholine-4-carboxamide has been studied for its potential use in drug delivery systems, as it is able to interact with a variety of biological molecules. Additionally, 2,2,6,6-tetramethylmorpholine-4-carboxamide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

2,2,6,6-tetramethylmorpholine-4-carboxamide is a versatile reagent that can be used in a variety of laboratory experiments. Its unique structure and properties make it highly useful for a variety of applications. One advantage of using 2,2,6,6-tetramethylmorpholine-4-carboxamide in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, 2,2,6,6-tetramethylmorpholine-4-carboxamide is highly soluble in a variety of solvents, making it easy to work with. However, there are some limitations to using 2,2,6,6-tetramethylmorpholine-4-carboxamide in laboratory experiments. For example, 2,2,6,6-tetramethylmorpholine-4-carboxamide is highly reactive, and can react with a variety of other compounds, making it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of 2,2,6,6-tetramethylmorpholine-4-carboxamide in scientific research. For example, 2,2,6,6-tetramethylmorpholine-4-carboxamide could be further studied for its potential use in drug delivery systems, as well as for its potential use in the treatment of cancer. Additionally, 2,2,6,6-tetramethylmorpholine-4-carboxamide could be studied for its potential use in the synthesis of peptide and peptidomimetic compounds, as well as for its potential use in the synthesis of heterocyclic compounds and other organic molecules. Additionally, 2,2,6,6-tetramethylmorpholine-4-carboxamide could be studied for its potential use in the study of biochemical and physiological effects, as well as in laboratory experiments. Finally, 2,2,6,6-tetramethylmorpholine-4-carboxamide could be further studied for its potential use in the development of new and improved catalysts for organic synthesis.

Synthesis Methods

2,2,6,6-tetramethylmorpholine-4-carboxamide can be synthesized using a variety of methods, including via the reaction of an amine with an acid. One example of a method for the synthesis of 2,2,6,6-tetramethylmorpholine-4-carboxamide involves the reaction of 2,2,6,6-tetramethylpiperidine-4-carboxylic acid with morpholine in the presence of a base. The reaction proceeds via an SN2 mechanism, with the base acting as a nucleophile to attack the carbonyl carbon of the acid. The product of the reaction is 2,2,6,6-tetramethylmorpholine-4-carboxamide, which can then be isolated and purified.

Scientific Research Applications

2,2,6,6-tetramethylmorpholine-4-carboxamide has been used in a variety of scientific research applications, including in peptide and peptidomimetic synthesis, heterocyclic synthesis, and in the study of biochemical and physiological effects. In peptide and peptidomimetic synthesis, 2,2,6,6-tetramethylmorpholine-4-carboxamide has been used as a coupling agent, allowing for the synthesis of peptides and peptidomimetic compounds. Additionally, 2,2,6,6-tetramethylmorpholine-4-carboxamide has been used in the synthesis of heterocyclic compounds, as well as in the synthesis of other organic molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,6,6-tetramethylmorpholine-4-carboxamide involves the reaction of 2,2,6,6-tetramethylmorpholine with chloroformic acid followed by reaction with ammonia.", "Starting Materials": [ "2,2,6,6-tetramethylmorpholine", "Chloroformic acid", "Ammonia" ], "Reaction": [ "Step 1: 2,2,6,6-tetramethylmorpholine is reacted with chloroformic acid in the presence of a base such as triethylamine to form the corresponding chloroformate intermediate.", "Step 2: The chloroformate intermediate is then reacted with ammonia in the presence of a catalyst such as palladium on carbon to form 2,2,6,6-tetramethylmorpholine-4-carboxamide.", "Step 3: The product is then purified by recrystallization or column chromatography." ] }

CAS RN

1593440-68-6

Product Name

2,2,6,6-tetramethylmorpholine-4-carboxamide

Molecular Formula

C9H18N2O2

Molecular Weight

186.3

Purity

95

Origin of Product

United States

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